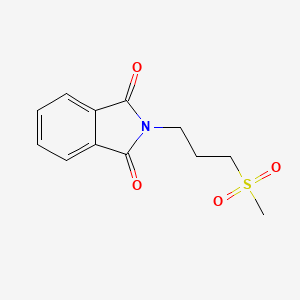

2-(3-(Methylsulfonyl)propyl)isoindoline-1,3-dione

Übersicht

Beschreibung

2-(3-(Methylsulfonyl)propyl)isoindoline-1,3-dione is a compound that has been extensively studied for its potential as a therapeutic agent. This compound is also known as N-((3-(methylsulfonyl)propyl)-2,3-dioxoisoindoline-1-carboxamide or NSC 658586. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various applications.

Wissenschaftliche Forschungsanwendungen

Green Catalytic Synthesis of Isoindoline-1,3-Dione Derivatives

Isoindoline-1,3-dione derivatives hold significance in various applications like material science and medicine. Traditional synthesis methods often involve harmful and toxic catalysts. However, a greener catalytic system, utilizing Water Extract of Onion Peel Ash (WEOPA), has been developed for synthesizing these derivatives. This method provides benefits such as avoiding external acids, a recyclable catalytic system, and is cost-effective. The approach is environmentally friendly and offers an alternative for bio-waste management (Journal et al., 2019).

Structural and Antimicrobial Studies

A specific derivative, 2-(3-(4-phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione, has been characterized structurally using proton nuclear magnetic resonance (NMR) and single crystal x-ray diffraction. Antimicrobial activities against S. aureus and C. albicans were also observed, showcasing moderate antimicrobial activity. Computational studies, including density function theory (DFT) and docking studies, further confirmed the structural and functional attributes of this derivative (Ghabbour & Qabeel, 2016).

Advanced Characterization Techniques

The structure of 2-(4-Methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione was verified using advanced 1D and 2D NMR spectroscopy. The analysis revealed perfect correlation between neighboring protons and a flawless correlation between protons and adjacent carbons in the 2D-HSQC spectrum (Dioukhane et al., 2021).

Impact of Hydration and Structure on Fragmentation

Research on bis-phthalimide derivatives like 2,2-(propane-1,3-diyl)bis(isoindoline-1,3-dione) demonstrated how alkyl length and hydration influence fragmentation in electron impact ionization-mass spectrometry. Computational methods provided insights into the stability of these ions, with findings highlighting the importance of hydration and molecular structure in determining the stability of the ions (Yosefdad et al., 2020).

Wirkmechanismus

Isoindolines were tested in silico on the human dopamine receptor D2 to predict their affinities and some pharmacokinetic parameters . The in silico analysis suggests that isoindolines have the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3-methylsulfonylpropyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S/c1-18(16,17)8-4-7-13-11(14)9-5-2-3-6-10(9)12(13)15/h2-3,5-6H,4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIJUHOYVCEFIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCN1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[6-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]hexyl]acetamide](/img/structure/B2553170.png)

![2-(benzo[d]isoxazol-3-yl)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide](/img/structure/B2553175.png)

![6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2553176.png)

![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2553184.png)

![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2553186.png)

![7-(3-methoxyphenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2553188.png)